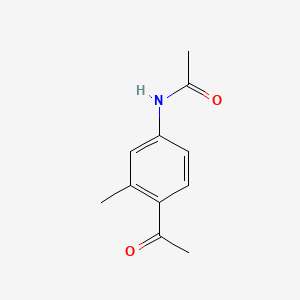

N-(4-Acetyl-3-methylphenyl)acetamide

Descripción

N-(4-Acetyl-3-methylphenyl)acetamide, a substituted acetanilide (B955) derivative, holds a place in contemporary research primarily as a versatile intermediate in the synthesis of more complex molecules. Its chemical structure, featuring both an acetyl group and an acetamido group on a methylated phenyl ring, provides multiple reactive sites for further chemical modifications.

| Compound Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 34956-31-5 |

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| Melting Point | 131-133 °C |

The journey of acetanilide derivatives in science began in 1886 when acetanilide, the parent compound, was introduced into medical practice as an analgesic and antipyretic by A. Cahn and P. Hepp. researchgate.net This marked a significant milestone in the development of synthetic drugs. Following this discovery, extensive research was undertaken to explore the therapeutic potential of other acetanilide derivatives.

Over the decades, scientists have synthesized and evaluated a vast number of these compounds, revealing a broad spectrum of biological activities. researchgate.net Research has shown that various acetanilide derivatives possess antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, and even anticancer properties. researchgate.net This wide range of pharmacological activities has cemented the importance of the acetanilide scaffold in drug discovery and development. The continuous exploration of these derivatives is driven by the quest for more potent and selective therapeutic agents with improved safety profiles.

The primary significance of this compound in medicinal and organic chemistry lies in its role as a key synthetic intermediate. biosynce.com Its molecular architecture makes it a valuable building block for the synthesis of a variety of organic compounds, including potential drug candidates, dyes, and fragrances. biosynce.com

In medicinal chemistry, the acetanilide framework is a well-established pharmacophore. Derivatives of acetanilide have been investigated for a wide range of therapeutic applications. For instance, novel acetanilide-based analogues have been prepared and evaluated as potent and selective human beta3-adrenergic receptor (AR) agonists, which are potential drugs for treating obesity and type II diabetes. nih.gov Furthermore, the synthesis of new N-phenylacetamide derivatives containing 4-arylthiazole moieties has yielded compounds with promising in vitro antibacterial activities. thermofisher.com

While direct biological studies on this compound are not extensively documented in publicly available literature, its structural similarity to precursors used in the synthesis of bioactive molecules suggests its potential as a starting material for the development of new therapeutic agents. The presence of reactive functional groups allows for the introduction of diverse chemical moieties, enabling the generation of libraries of novel compounds for biological screening.

Current research involving acetanilide derivatives continues to be an active area of investigation. The focus is often on the synthesis of novel derivatives with enhanced biological activities and the exploration of their mechanisms of action. For example, recent studies have focused on synthesizing acetanilide derivatives with various aromatic aldehydes and sulfonamides to evaluate their antimicrobial activities. rjptonline.orgresearchgate.net

A significant knowledge gap exists specifically for this compound. While its role as a synthetic intermediate is acknowledged, there is a lack of comprehensive studies on its own biological properties and potential therapeutic applications. The majority of research focuses on more complex molecules derived from similar starting materials.

Future research trajectories could, therefore, include:

Biological Screening: A thorough investigation of the intrinsic biological activities of this compound, including its potential antimicrobial, anti-inflammatory, and antioxidant properties.

Derivative Synthesis and Evaluation: The use of this compound as a scaffold to synthesize new series of derivatives for screening against various therapeutic targets.

Mechanistic Studies: Elucidation of the structure-activity relationships of any identified bioactive derivatives to guide the design of more potent and selective compounds.

The exploration of these research avenues would provide a more complete understanding of the chemical and biological profile of this compound and could unlock its full potential in the fields of medicinal and organic chemistry.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-acetyl-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-6-10(12-9(3)14)4-5-11(7)8(2)13/h4-6H,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTARWPNYVATTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372028 | |

| Record name | N-(4-Acetyl-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34956-31-5 | |

| Record name | N-(4-Acetyl-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Acetamido-2'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N 4 Acetyl 3 Methylphenyl Acetamide

Regioselective Synthesis Strategies

Regioselective synthesis is paramount in the preparation of N-(4-acetyl-3-methylphenyl)acetamide to avoid the formation of isomeric impurities. The selection of the starting material and the reaction sequence are critical in directing the electrophilic substitution to the desired positions on the phenyl ring.

Nitration of N-(4-methylphenyl)acetamide

An alternative regioselective strategy involves the nitration of N-(4-methylphenyl)acetamide. The acetamido group is an ortho-, para-directing group, and its steric bulk can influence the regioselectivity of the nitration.

In this approach, N-(4-methylphenyl)acetamide is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The acetamido group activates the aromatic ring towards electrophilic substitution and directs the incoming nitro group to the positions ortho and para to it. Due to the presence of the methyl group at the para position, the nitration will occur at one of the ortho positions relative to the acetamido group. The electronic and steric effects of the methyl and acetamido groups will influence the exact position of nitration. The electron-donating methyl group further activates the ring, and the interplay between the directing effects of both substituents determines the final product distribution. nih.gov Subsequent chemical modifications would be necessary to arrive at the target molecule, this compound.

Derivatization from Related Precursors

A more direct route to a related structure involves the derivatization of N-(4-hydroxy-3-methylphenyl)acetamide. This precursor can be converted to the target compound through a Fries rearrangement. wikipedia.orgorganic-chemistry.org This reaction transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org

The process involves two key steps:

Esterification: The hydroxyl group of N-(4-hydroxy-3-methylphenyl)acetamide is first acylated, typically with acetic anhydride (B1165640) or acetyl chloride, to form the phenolic ester, N-(4-acetoxy-3-methylphenyl)acetamide.

Fries Rearrangement: The resulting ester is then treated with a Lewis acid, such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). organic-chemistry.orgsigmaaldrich.com The Lewis acid coordinates to the acyl oxygen, facilitating the migration of the acetyl group from the phenolic oxygen to an ortho or para position on the aromatic ring. wikipedia.org In this specific case, the acetyl group migrates to the 4-position, yielding this compound.

The regioselectivity of the Fries rearrangement (ortho vs. para migration) can be influenced by reaction conditions like temperature and solvent. wikipedia.org Lower temperatures generally favor the formation of the para-product, while higher temperatures favor the ortho-product. wikipedia.org

Table 2: General Conditions for Fries Rearrangement

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | Phenolic Ester (e.g., N-(4-acetoxy-3-methylphenyl)acetamide) | wikipedia.org |

| Catalyst | Lewis Acids (e.g., AlCl₃, BF₃, TiCl₄, SnCl₄) | organic-chemistry.orgsigmaaldrich.com |

| Temperature | Varies (Low temp for para, high temp for ortho) | wikipedia.org |

| Outcome | Rearrangement to ortho- or para-hydroxy aryl ketone | organic-chemistry.org |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign methods. For a molecule like this compound, green approaches could include microwave-assisted synthesis and biocatalysis.

Microwave-assisted organic synthesis is a key green chemistry technique that can significantly accelerate reaction rates, increase yields, and reduce waste. This technology can be applied to key C-C bond-forming reactions like the Friedel-Crafts acylation. A plausible microwave-assisted synthesis of this compound would involve the direct acylation of N-(3-methylphenyl)acetamide.

In such a protocol, N-(3-methylphenyl)acetamide would be reacted with an acylating agent like acetic anhydride in the presence of a recyclable, environmentally benign catalyst such as bismuth triflate (Bi(OTf)₃). ruc.dk The reaction mixture, often under solvent-free conditions, is subjected to microwave irradiation. ruc.dknumberanalytics.com The microwaves directly heat the polar reactants, leading to a rapid temperature increase and a dramatic reduction in reaction time compared to conventional heating methods. ruc.dkscirp.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Friedel-Crafts Acylation

| Feature | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Yields | Often moderate | Often high ruc.dk |

| Conditions | Often requires excess solvent | Can be performed solvent-free ruc.dknumberanalytics.com |

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions (aqueous media, ambient temperature). While the direct enzymatic Friedel-Crafts acylation of an aromatic ring is not a commonly reported transformation, enzymes known as acylases could play a role in other steps of the synthesis.

For instance, research has identified acylase enzymes that can catalyze the N-acylation of amino groups with various carboxylic acids under physiological conditions. scispace.com An enzyme like CmCDA from Cyclobacterium marinum facilitates the formation of an N-acyl bond via a tetrahedral oxyanion intermediate. scispace.com This approach could theoretically be used to synthesize the N-(3-methylphenyl)acetamide precursor from 3-methylaniline and an acetyl donor. This biocatalytic step, when integrated into a larger synthetic scheme, would represent a significant advancement in the green production of the necessary intermediates.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, primarily achieved through the acetylation of 3-amino-4-methylacetophenone, is highly dependent on the careful optimization of reaction conditions to maximize product yield and purity. Key parameters that are manipulated include the choice of solvent, the reaction temperature and duration, and the stoichiometry of the reactants.

Solvent Selection and Effects

The solvent plays a crucial role in the N-acetylation reaction, influencing reactant solubility, reaction rate, and in some cases, the reaction pathway. A range of solvents can be employed for the acylation of aromatic amines, with the selection often being a trade-off between reaction efficiency and green chemistry principles.

Research into N-acylation reactions demonstrates the viability of various solvents, from polar aprotics to greener options like water. For the acetylation of anilines, solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), chloroform, diethyl ether, and ethyl acetate (B1210297) have been studied. In many instances, the reaction proceeds efficiently in these common organic solvents. orientjchem.org Notably, catalyst-free N-acylation of amines with acetic anhydride has been shown to proceed rapidly, often within 5-15 minutes, in a variety of these solvents at room temperature, yielding good to excellent results. orientjchem.org

The pursuit of more environmentally benign methodologies has led to investigations using water as a reaction medium. Acetylation of primary amines and amino acids using acetyl chloride has been successfully carried out in a brine solution, offering a non-toxic and inexpensive alternative to volatile organic solvents. ias.ac.in Furthermore, continuous-flow reactor technologies have utilized acetonitrile (B52724) for the acetylation of various aniline (B41778) derivatives. nih.gov

Below is a comparative table illustrating the effect of different solvents on the yield of N-acylated aromatic amines, based on general findings in the literature for analogous reactions.

| Solvent System | Typical Reactants | Catalyst | Reaction Time | Yield (%) |

| Dichloromethane (DCM) | Aniline derivative, Acetic Anhydride | None | 5 min | 92% |

| Ethyl Acetate (EtOAc) | Aniline derivative, Acetic Anhydride | None | 10 min | 90% |

| Diethyl Ether (Et₂O) | Aniline derivative, Acetic Anhydride | None | 15 min | 85% |

| Water (H₂O) | Aniline derivative, Acetic Anhydride | None | 15 min | 82% |

| Brine Solution | Aromatic primary amine, Acetyl Chloride | Sodium Acetate | 1 hr | ~80-95% |

| Acetonitrile (in flow) | Aniline derivative, Acetonitrile | Al₂(O)₃ | 27 min | >95% |

This table is a representation of typical results for N-acetylation of aromatic amines and may not represent the exact outcomes for this compound.

Temperature and Reaction Time Parameters

Temperature and reaction time are interconnected parameters that must be precisely controlled to ensure complete conversion of the starting material while minimizing the formation of by-products. The acetylation of amines is typically an exothermic process, and in many cases, the reaction can be conducted at room temperature. orientjchem.org

For instance, the catalyst-free acetylation of various amines, including those with both electron-donating and electron-withdrawing substituents, with acetic anhydride often reaches completion within 5 to 15 minutes at ambient temperature. orientjchem.org In other established procedures, such as the synthesis of acetaminophen (B1664979) from p-aminophenol, a gentle heating step in a water bath at approximately 85°C is employed. uwaterloo.ca

In more advanced continuous-flow systems, higher temperatures can be utilized to accelerate the reaction. For the acetylation of a range of aniline derivatives using acetonitrile as both the solvent and acetyl source, an optimal temperature of 200°C was identified, with a residence time of 27 minutes in the reactor. nih.gov Such conditions often lead to excellent conversions and yields. nih.gov

Monitoring the reaction progress, typically by thin-layer chromatography (TLC), is crucial to determine the optimal reaction time and to quench the reaction upon completion. nih.gov

The following table summarizes the impact of temperature and time on the N-acetylation process based on studies of similar compounds.

| Temperature (°C) | Reaction Time | Typical System | Outcome |

| Room Temperature | 5-15 min | Catalyst-free, Acetic Anhydride | High yield, rapid conversion orientjchem.org |

| ~85 | Not specified | Acetic Anhydride in aqueous solution | Effective for synthesis of similar compounds uwaterloo.ca |

| 200 | 27 min | Continuous-flow, Acetonitrile | Excellent conversion for various anilines nih.gov |

This table illustrates general conditions for N-acetylation and the specific optimal conditions for this compound may vary.

Stoichiometric Considerations

The molar ratio of the amine substrate to the acylating agent is a critical factor in optimizing the synthesis of this compound. Typically, a slight excess of the acylating agent, such as acetic anhydride or acetyl chloride, is used to ensure the complete conversion of the starting amine.

In standard laboratory procedures for the acetylation of anilines, a molar ratio of approximately 1:1.2 of the amine to acetic anhydride is common. orientjchem.org In protocols that utilize acetyl chloride in an aqueous medium, a ratio of 1:1.1 of the amine to acetyl chloride has been employed effectively. ias.ac.in The use of a significant excess of the acylating agent is generally avoided as it can lead to difficulties in product purification and the potential for side reactions.

In reactions where a base is used to neutralize the acidic byproduct (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride), the stoichiometry of the base is also important. For example, in the acetylation of aromatic primary amines in a brine solution, 1.5 equivalents of sodium acetate trihydrate are used relative to the amine. ias.ac.in

Purification and Isolation Techniques for this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, excess reagents, and any by-products. The primary techniques employed for the purification of solid organic compounds are recrystallization and chromatography.

Recrystallization Methods

Recrystallization is a widely used and effective technique for purifying crude solid products. The principle of this method relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

For compounds structurally similar to this compound, various solvent systems have been proven effective for recrystallization. Methanol has been successfully used to recrystallize N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. nih.gov In other cases, after completion of the reaction, the product is crystallized from diethyl ether. orientjchem.org A common practice for purifying acetanilides is to dissolve the crude product in a minimal amount of a hot solvent and then allow it to cool slowly, often followed by further cooling in an ice-water bath to maximize crystal formation. uwaterloo.ca

The selection of an appropriate recrystallization solvent is often determined empirically. The following table provides a list of potential solvents for the recrystallization of N-acetylated aromatic compounds.

| Solvent/Solvent System | Rationale for Use |

| Methanol | Effective for similar sulfonamide-containing acetanilides. nih.gov |

| Ethanol/Water | A polar solvent system where solubility can be finely tuned by adjusting the ratio. |

| Diethyl Ether | Used for crystallizing N-acylated products. orientjchem.org |

| Ethyl Acetate/Hexane (B92381) | A common solvent-antisolvent system for moderately polar compounds. |

Chromatographic Separations (e.g., column chromatography, thin-layer chromatography)

Chromatographic techniques are powerful tools for the purification and analysis of organic compounds. They operate on the principle of differential partitioning of components of a mixture between a stationary phase and a mobile phase. missouri.edu

Thin-Layer Chromatography (TLC) is primarily used as an analytical tool to monitor the progress of a reaction, to identify the components in a mixture, and to determine the appropriate solvent system for column chromatography. aroonchande.com For acetylated aromatic compounds, a common stationary phase is silica (B1680970) gel or alumina. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio of these solvents is adjusted to achieve good separation of the spots on the TLC plate. libretexts.org The separation is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Column Chromatography is a preparative technique used to separate and isolate the components of a mixture. The crude product is loaded onto the top of a column packed with a stationary phase (e.g., silica gel or alumina), and the eluent is passed through the column. aroonchande.com The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation and collection in different fractions. For the purification of N-phenylacetamide derivatives, solvent systems such as petroleum ether:ethyl acetate have been employed. nih.gov The selection of the eluent system for column chromatography is often guided by prior analysis using TLC. libretexts.org

Below is a table outlining typical chromatographic conditions for the separation of N-acetylated aromatic compounds.

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |

| Thin-Layer Chromatography (TLC) | Silica Gel or Alumina | Hexane:Ethyl Acetate (various ratios) | Reaction monitoring, purity assessment, solvent system optimization libretexts.org |

| Column Chromatography | Silica Gel or Alumina | Petroleum Ether:Ethyl Acetate (gradient or isocratic) | Preparative purification of the final product aroonchande.com |

Mechanistic Investigations of Biological Activity and Interactions of N 4 Acetyl 3 Methylphenyl Acetamide

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For N-(4-Acetyl-3-methylphenyl)acetamide, the acetamide (B32628) moiety is a critical component.

The acetamide moiety (–NHCOCH₃) plays a significant role in the biological and physicochemical properties of the parent molecule.

Binding and Activity: The acetamide group is crucial for forming interactions, particularly hydrogen bonds, with biological targets. nih.govmdpi.com The N-H group acts as a hydrogen bond donor, and the carbonyl oxygen serves as an acceptor, anchoring the molecule within the binding site of an enzyme or receptor. researchgate.net SAR studies on acetamide–sulfonamide scaffolds have shown that the presence of the acetamide group linked to a phenyl ring contributes significantly to urease inhibition activity. mdpi.com

Metabolic Stability and Pharmacokinetics: The acetamide linkage is relatively stable and is well-tolerated in biological systems. nih.gov In drug design, modifying the acetamide group can alter a compound's activity. For example, in the development of heme oxygenase-1 inhibitors, N-methylation of anilide derivatives led to a significant drop in activity, indicating that substitutions on the acetamide nitrogen are not well tolerated by the enzyme. nih.gov Conversely, replacing an imide moiety with a ring-opened N-substituted amide in a series of acetaminophen (B1664979) analogs resulted in compounds with increased stability and lipophilicity while retaining analgesic properties. nih.gov This demonstrates that the acetamide group is a key site for structural modifications to fine-tune the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Impact of Methyl Substitution Pattern

The substitution pattern of methyl groups on the phenyl ring of N-arylacetamides, including this compound, plays a crucial role in determining their biological activity. The position and number of methyl groups can significantly influence the molecule's interaction with biological targets, affecting its efficacy.

Research into the structure-activity relationships (SAR) of related acetamide derivatives has shown that the location of the methyl group is a key determinant of activity. For instance, in a study on cyclic sulfonamides with an N-arylacetamide group, it was observed that a methyl substituent at the meta position of the N-phenyl ring resulted in a better enzyme inhibitory profile compared to other positions. nih.gov This suggests that the placement of the methyl group in this compound, which is ortho to the acetamido group and meta to the acetyl group, is likely a significant factor in its biological interactions.

Furthermore, the presence of an N-methyl group can also dramatically impact biological activity by controlling the conformation of the molecule. nih.gov While this compound itself is not N-methylated on the amide nitrogen, this finding highlights the broader principle that methylation at different sites can lead to substantial changes in a compound's three-dimensional structure and, consequently, its biological function. The specific arrangement of the methyl and acetyl groups on the phenyl ring of this compound creates a distinct electronic and steric environment that modulates its activity.

Role of Acetyl Group

The acetyl group is a fundamental moiety in many biologically active compounds, and its presence in this compound is critical to its pharmacological profile. The acetyl group, being an electron-withdrawing group, influences the electronic properties of the phenyl ring, which in turn can affect how the molecule interacts with biological receptors and enzymes.

In a broader context, the N-acetyl group is a common feature in many pharmaceuticals and is known to contribute to the molecule's stability, solubility, and ability to be recognized by specific biological targets. While direct studies on the specific role of the acetyl group in the biological activity of this compound are not extensively detailed in the available literature, its contribution can be inferred from the general principles of medicinal chemistry. The acetyl group can participate in hydrogen bonding and other non-covalent interactions within a biological target's binding site, which is often a key determinant of a compound's potency and selectivity.

Effects of Other Substituents on Biological Efficacy (e.g., nitro, bromo, chloro, hydroxyl, methoxy, azido)

The biological efficacy of N-phenylacetamide derivatives can be significantly modulated by the introduction of various substituents on the phenyl ring. These modifications alter the lipophilicity, electronic properties, and steric bulk of the molecule, thereby influencing its absorption, distribution, metabolism, excretion, and target interaction.

Nitro Group: The nitro group is a strong electron-withdrawing substituent that can enhance the biological activity of aromatic compounds. nih.gov Nitro-containing molecules often exhibit antimicrobial properties due to their ability to be reduced within cells to produce toxic intermediates that can damage cellular components like DNA. nih.govnih.gov Studies on N-(2-hydroxy-4-nitrophenyl)benzamides and phenylacetamides have demonstrated their antimicrobial activity. tubitak.gov.tr The introduction of a nitro group can also influence the polarity and electronic properties of the molecule, favoring interactions with specific amino acids in protein targets. nih.govresearchgate.net

Bromo and Chloro Groups: Halogen substituents such as bromo and chloro groups are known to increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.gov Several studies have reported the synthesis and antimicrobial activity of chloro- and bromo-substituted N-phenylacetamides. For instance, N-(4-chlorophenyl) and N-(3-bromophenyl) chloroacetamides were found to be among the most active compounds against certain bacteria and yeasts due to their high lipophilicity. nih.gov The position of the halogen on the phenyl ring is also critical, with ortho and para positions often being more effective than the meta position for enzyme inhibition. nih.gov The introduction of a chlorine atom into the aldehyde part of related ligand complexes has been shown to increase biological activity. mdpi.comresearchgate.net

Hydroxyl and Methoxy Groups: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be crucial for binding to biological targets. The methoxy group, while also capable of hydrogen bonding, is more lipophilic than the hydroxyl group. The presence of these groups can influence the solubility and metabolic stability of the compound. For example, the replacement of methoxy groups with methyl substituents in some N-arylacetamides resulted in improved activity, indicating that subtle changes in electronic and steric properties can have a significant impact. nih.gov In other cases, compounds with longer alkoxy chains showed higher antifungal and antibacterial activity, suggesting that increased lipophilicity can be beneficial. mdpi.com

Azido Group: The azido group is a versatile functional group that can participate in various chemical reactions and has been incorporated into biologically active molecules. nih.govresearchgate.net Azido-substituted compounds have been investigated for their potential as photoaffinity labeling agents to identify biological targets. nih.govresearchgate.net The bulkiness and ionic character of the 8-substituting azido group in oligoadenylates have been shown to have significant effects on their ability to bind and activate RNase L. nih.gov

Stereochemical Considerations and Chiral Derivatives

Stereochemistry plays a pivotal role in the biological activity of pharmaceutical compounds, as biological systems such as enzymes and receptors are often chiral. ankara.edu.trresearchgate.netresearchgate.net The differential arrangement of atoms in space can lead to significant differences in pharmacological effects between stereoisomers. ankara.edu.trnih.gov

For N-arylacetamide derivatives, the introduction of a chiral center can lead to enantiomers or diastereomers with distinct biological activities. The relative orientation of substituents, including N-methyl groups, can modulate the activity by directly influencing the ligand's interaction within the protein binding pocket or by forcing a favorable orientation of other substituents. nih.gov This highlights that the three-dimensional structure of a molecule is a critical determinant of its biological function.

Pharmacological Properties (excluding dosage/administration)

Antimicrobial Activity Studies

N-phenylacetamide derivatives have been the subject of numerous studies investigating their potential as antimicrobial agents. arabjchem.orgmdpi.commdpi.comnih.gov These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov

The antimicrobial efficacy of these derivatives is often influenced by the nature and position of substituents on the phenyl ring. For instance, compounds with substituted phenyl rings generally exhibit better antimicrobial activity than their non-substituted counterparts. arabjchem.org The introduction of electron-withdrawing groups, such as halogens, has been shown to enhance antibacterial activity. arabjchem.org

Studies on various substituted N-phenylacetamides have demonstrated their potential as leads in the design of new antibacterial agents. mdpi.com For example, 2-bromo-N-phenylacetamide has shown strong antifungal activity against several Candida species. researchgate.net

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, representing the lowest concentration that inhibits the visible growth of a microorganism. nih.gov MIC values for various N-phenylacetamide derivatives have been determined against a variety of pathogens.

For example, certain N-(2-hydroxy-4-substitutedphenyl)acetamides were found to be active against Pseudomonas aeruginosa with MIC values of 12.5 µg/mL. nih.gov Many compounds in this class also showed antibacterial activity against Staphylococcus aureus at an MIC of 25 µg/mL. nih.gov In another study, N-(substituted phenyl)-2-chloroacetamides were effective against Gram-positive bacteria and moderately effective against Candida albicans. nih.gov The MICs for these compounds varied depending on the specific substituent and the microbial strain being tested. researchgate.net

Interactive Data Table: Minimum Inhibitory Concentrations (MIC) of Selected N-Phenylacetamide Derivatives

| Compound | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |

| N-(2-hydroxy-4-X-phenyl)acetamide | -NO2 | Bacillus subtilis | 12.5 | tubitak.gov.tr |

| N-(2-hydroxy-4-X-phenyl)acetamide | -Cl | Pseudomonas aeruginosa | 12.5 | nih.gov |

| N-(2-hydroxy-4-X-phenyl)acetamide | -Br | Staphylococcus aureus | 25 | nih.gov |

| 2-bromo-N-phenylacetamide | - | Candida albicans | 32 | researchgate.net |

| N-(4-chlorophenyl) chloroacetamide | 4-Cl | Staphylococcus aureus | <120 | researchgate.net |

| N-(4-bromophenyl) chloroacetamide | 4-Br | Staphylococcus aureus | <120 | researchgate.net |

Note: The data presented here is for illustrative purposes based on studies of related N-phenylacetamide derivatives and may not be directly representative of this compound.

Protein Binding and Bioavailability MechanismsInformation regarding the protein binding and bioavailability mechanisms of this compound is not available in the scientific literature.

Due to the absence of specific data for this compound, it is not possible to generate the requested detailed article while adhering to the principles of scientific accuracy and focusing solely on the specified compound.

Metabolic Pathways Research (e.g., hydrolysis of amide bond)

The metabolic fate of this compound, a compound characterized by its acetamido and acetyl functionalities on a methyl-substituted phenyl ring, has not been the subject of extensive specific investigation. However, based on the well-established principles of xenobiotic metabolism and the known biotransformation of structurally analogous compounds, its metabolic pathways can be predicted. The presence of an amide linkage is a key structural feature that is susceptible to enzymatic hydrolysis.

Hydrolysis of the amide bond represents a primary and significant metabolic pathway for a vast number of amide-containing pharmaceutical agents and other xenobiotics. This process is catalyzed by a range of hydrolase enzymes, which are abundant in various tissues, particularly the liver. The enzymatic cleavage of the amide bond in this compound would result in the formation of two smaller molecules: 4-amino-3-methylacetophenone and acetic acid. This biotransformation effectively breaks down the parent compound into metabolites that can be more readily excreted from the body.

The hydrolysis of amides is a critical reaction in drug metabolism, often leading to the deactivation of a pharmacologically active compound. oit.edu This reaction can be catalyzed by several classes of enzymes, including amidases and carboxylesterases. researchgate.netnih.gov For instance, aryl acylamidases are known to catalyze the hydrolysis of acetanilides, which are structurally similar to this compound. nih.govresearchgate.net The mechanism of this enzymatic hydrolysis generally involves a nucleophilic attack on the carbonyl carbon of the amide group. nih.gov

In addition to hydrolysis, compounds containing aromatic rings are often substrates for oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. rsc.orgyoutube.com These enzymes can introduce hydroxyl groups onto the aromatic ring, a process known as aromatic hydroxylation. nih.gov This would be another plausible metabolic pathway for this compound, leading to the formation of various hydroxylated metabolites. The position of hydroxylation would be influenced by the directing effects of the existing substituents on the phenyl ring.

N-acetylation and deacetylation are also fundamental reactions in the metabolism of aromatic amines. nih.govimrpress.com While this compound is already an N-acetylated compound, the potential for deacetylation back to an amino group, followed by other conjugation reactions, exists. Conversely, if the primary amine metabolite (4-amino-3-methylacetophenone) is formed via hydrolysis, it could undergo re-acetylation.

Given the available information on the metabolism of structurally related compounds, the hydrolysis of the amide bond is anticipated to be a major metabolic route for this compound.

Table of Predicted Metabolic Pathways and Products

| Metabolic Pathway | Enzyme Class | Predicted Metabolites | Significance |

| Amide Hydrolysis | Amidases, Carboxylesterases | 4-amino-3-methylacetophenone and Acetic acid | Primary route of metabolism and detoxification. |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives of the parent compound | Increases water solubility for excretion. |

| Deacetylation | Deacetylases | 4-amino-3-methylacetophenone | Formation of a primary amine metabolite. |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies

Prediction of Target Specificity

The identification of biological targets is a critical step in the drug discovery pipeline. Computational methods offer a rapid and cost-effective approach to predict the potential protein targets of a small molecule. nih.gov These predictions are often based on the principle of chemical similarity, where the target of a known ligand is inferred for a structurally similar compound. globalresearchonline.net For N-aryl acetamides, computational approaches have been employed to identify potential therapeutic targets. nih.govmalariaworld.org

In silico target prediction methods can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize databases of known ligand-target interactions to predict targets for a new molecule based on its similarity to known active compounds. Structure-based methods, on the other hand, involve docking the small molecule into the binding sites of various protein structures to predict binding affinity. nih.gov Ensemble learning and other machine learning techniques are increasingly being used to improve the accuracy of these predictions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

Predictive QSAR models have been developed for various biological activities of acetanilide (B955) and N-phenylacetamide derivatives, including analgesic, anti-inflammatory, and antimicrobial effects. researchgate.netorientjchem.orgnih.gov For instance, a QSAR study on a series of N-(substituted phenyl)-2-chloroacetamides, which includes the structurally similar N-(4-acetylphenyl) chloroacetamide, investigated their antimicrobial potential. frontiersin.org Such models typically use a range of molecular descriptors, including electronic, steric, and hydrophobic parameters, to correlate with biological activity.

A hypothetical QSAR study on a series of N-(4-Acetyl-3-methylphenyl)acetamide analogs with a specific biological activity, such as anti-inflammatory effects, would involve the following steps:

Data Set Preparation: A series of analogs with varying substituents would be synthesized and their biological activity measured.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound using computational software.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to develop a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.

| Descriptor Type | Example Descriptors | Potential Influence on Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Receptor binding, metabolic stability |

| Steric | Molecular volume, Surface area, Molar refractivity | Fit within the receptor binding pocket |

| Hydrophobic | LogP, Polar surface area | Membrane permeability, solubility |

| Topological | Connectivity indices, Shape indices | Overall molecular shape and branching |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can provide insights into the conformational flexibility, stability, and interactions of a molecule in different environments.

The conformational flexibility of a molecule plays a crucial role in its ability to bind to a biological target. MD simulations can be used to explore the conformational landscape of this compound in a simulated biological environment, such as in aqueous solution or in the presence of a lipid bilayer. rsc.orgnih.govstanford.edu

A study on N-(4-Acetylphenyl)-2-cyanoacetamide derivatives, which are structurally analogous, could provide a framework for investigating the conformational dynamics of this compound. issaasphil.org Such simulations could reveal the preferred conformations of the molecule, the rotational barriers of its flexible bonds, and how its conformation changes in response to its environment. This information is valuable for understanding how the molecule might interact with a receptor and for designing analogs with improved binding properties. For acetanilide itself, computational studies have explored its rotational isomers and conformational preferences. thermofisher.com

| Simulation Parameter | Information Gained | Relevance |

| Root Mean Square Deviation (RMSD) | Stability of the molecule's conformation over time. | Indicates if the molecule maintains a stable structure. |

| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. | Identifies rigid and flexible regions. |

| Radius of Gyration (Rg) | Compactness of the molecule. | Provides insight into the overall shape. |

| Dihedral Angle Analysis | Rotational preferences of specific bonds. | Characterizes the conformational landscape. |

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. mdpi.comnih.govnih.gov It provides a graphical representation of the regions of close contact between neighboring molecules and allows for the decomposition of these contacts into different types of interactions.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contact.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the intermolecular interactions. researchgate.net These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. Different types of interactions, such as hydrogen bonds and van der Waals forces, have characteristic appearances on the fingerprint plot, allowing for their quantification.

While a Hirshfeld surface analysis has not been specifically reported for this compound, studies on related acetophenone (B1666503) and acetanilide derivatives demonstrate the utility of this technique. mdpi.comnih.govnih.govresearchgate.net For example, in the crystal structures of many organic molecules, H···H, C···H/H···C, and O···H/H···O interactions are often the most significant contributors to the crystal packing. researchgate.net A hypothetical Hirshfeld surface analysis of this compound would provide a detailed understanding of its solid-state packing and the nature and strength of the intermolecular forces that govern its crystal structure.

| Interaction Type | Typical Fingerprint Plot Appearance | Percentage Contribution (Hypothetical) |

| H···H | Large, diffuse region in the middle of the plot. | 40-60% |

| C···H/H···C | Wing-like features on either side of the diagonal. | 20-30% |

| O···H/H···O | Sharp, spike-like features at shorter di and de values. | 10-20% |

| N···H/H···N | Spike-like features, often less prominent than O···H. | 5-10% |

| C···C | Indicates π-π stacking interactions. | <5% |

Analysis of Crystal Packing Efficiency in this compound

A comprehensive search of scientific literature and crystallographic databases did not yield any published crystal structure data for the compound this compound. The determination of crystal packing efficiency, a quantitative measure of how efficiently molecules are arranged in a crystal lattice, is fundamentally dependent on the availability of its crystallographic parameters. These parameters, which include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the number of molecules per unit cell (Z), are obtained through single-crystal X-ray diffraction analysis.

Without this foundational data, a detailed and scientifically accurate analysis of the crystal packing efficiency for this compound, including the calculation of the Kitaigorodskii packing index, cannot be performed. Such an analysis would require the precise volume occupied by the molecules within the unit cell and the total volume of the unit cell itself.

Further computational modeling investigations, such as Hirshfeld surface analysis, which provides insights into intermolecular interactions and their contributions to crystal packing, are also contingent on the initial determination of the compound's crystal structure.

Therefore, the "Detailed research findings" and "Data tables" for the "Analysis of Crystal Packing Efficiency" of this compound cannot be provided at this time due to the absence of the necessary experimental crystallographic information in the public domain.

Applications and Future Research Directions

Role as an Intermediate in Organic Synthesis

As a multifunctional molecule, N-(4-Acetyl-3-methylphenyl)acetamide serves as a crucial building block in the synthesis of diverse chemical products. A commercial supplier notes its utility as an intermediate for creating pharmaceuticals, dyes, and fragrances, as well as a raw material for dyes, cosmetics, and surfactants.

Synthesis of Heterocyclic Compounds

While direct studies on this compound for heterocyclic synthesis are not extensively documented, the reactivity of the closely related compound, N-(4-acetylphenyl)-2-chloroacetamide, provides significant insights into its potential. This analogous compound has been effectively used as a precursor for a variety of heterocyclic systems. For instance, it reacts with 2-mercaptobenzothiazole (B37678) and subsequently with reagents like phenylhydrazine (B124118) or thiosemicarbazide (B42300) to form pyrazole (B372694) and thiazolin-4-one derivatives, respectively. Furthermore, its reaction with 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) can lead to the formation of thieno[2,3-b]pyridine (B153569) compounds. These examples underscore the synthetic utility of the acetylphenyl acetamide (B32628) scaffold in constructing complex heterocyclic frameworks, a potential that can be extrapolated to this compound.

Precursor for Pharmaceuticals

The acetamide and sulfonamide functional groups are prevalent in a multitude of pharmaceutical agents, recognized for their roles in treating a range of conditions including cancer, inflammation, and viral infections. The structural components of this compound make it a plausible precursor for various therapeutic molecules. For example, derivatives of N-(4-hydroxyphenyl)acetamide have been synthesized to create esters with anti-inflammatory, analgesic, and antipyretic properties. The broader class of acetamide derivatives has been investigated for numerous biological activities, including the development of inhibitors for enzymes like butyrylcholinesterase, which is a target in Alzheimer's disease research. Given that this compound is a member of this versatile chemical family, its potential as a starting material for novel pharmaceutical compounds is an area of active interest.

Development of Dyes and Pigments

In the realm of color chemistry, aromatic amines and their derivatives are fundamental intermediates. Compounds structurally similar to this compound, such as N-(3-amino-4-methylphenyl)acetamide and N-(3-(ethylamino)-4-methylphenyl)acetamide, are listed as intermediates for synthetic dyes. Specifically, they are precursors for C.I. Direct Blue 136 and C.I. Disperse Red 340, respectively. This highlights the potential of the substituted phenylacetamide core in the synthesis of azo and disperse dyes, suggesting a similar utility for this compound in the production of novel colorants.

Fragrances and Surfactants

The application of this compound extends to the fragrance and surfactant industries, as indicated by commercial suppliers. While specific examples for this compound are not detailed in scientific literature, related amide structures are known to possess desirable organoleptic properties. For instance, N-ethyl-N-(3-methylphenyl)propionamide is recognized for its woody, vetiver-like fragrance and is used in various scented products. This suggests that derivatives of this compound could also be explored for the development of new fragrance materials.

Potential in Drug Discovery and Development

The inherent structural features of this compound make it an interesting candidate for further investigation in drug discovery programs.

Lead Compound Identification

While this compound itself has not been prominently identified as a lead compound in published research, its core structure is present in molecules that have been subjects of drug discovery efforts. The acetamide moiety is a common feature in many biologically active compounds. For example, various substituted acetamide derivatives have been synthesized and evaluated for their potential as inhibitors of enzymes implicated in diseases. The exploration of this compound and its derivatives could therefore yield novel lead compounds for the development of new therapeutic agents. The biological screening of this and related compounds is a promising avenue for future research.

Data Tables

Table 1: Applications of this compound and Related Compounds

| Application Area | Compound | Specific Use/Potential |

|---|---|---|

| Heterocyclic Synthesis | N-(4-acetylphenyl)-2-chloroacetamide | Precursor for pyrazoles, thiazolin-4-ones, and thieno[2,3-b]pyridines |

| Pharmaceuticals | N-(4-hydroxyphenyl)acetamide derivatives | Synthesis of anti-inflammatory and analgesic esters |

| Dyes and Pigments | N-(3-amino-4-methylphenyl)acetamide | Intermediate for C.I. Direct Blue 136 |

| Dyes and Pigments | N-(3-(ethylamino)-4-methylphenyl)acetamide | Intermediate for C.I. Disperse Red 340 |

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| N-(4-acetylphenyl)-2-chloroacetamide |

| 2-mercaptobenzothiazole |

| phenylhydrazine |

| thiosemicarbazide |

| 2-mercapto-4,6-dimethylnicotinonitrile |

| N-(4-hydroxyphenyl)acetamide |

| N-(3-amino-4-methylphenyl)acetamide |

| N-(3-(ethylamino)-4-methylphenyl)acetamide |

Design of New Therapeutic Agents

The inherent structural features of this compound make it an attractive starting point for the design of novel therapeutic agents. The acetamide and acetylphenyl moieties provide reactive sites for chemical modification, allowing for the synthesis of a diverse library of derivatives with a wide range of pharmacological activities.

One notable area of investigation is the development of novel anticancer agents. Researchers have synthesized a new class of bioactive molecules belonging to the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, which have shown high in vitro potency against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia. nih.govfigshare.com These compounds have been found to induce cell death through the concomitant induction of apoptosis and autophagy. nih.govfigshare.com

Furthermore, the related precursor, N-(4-acetylphenyl)-2-chloroacetamide, has been utilized as a versatile intermediate for the synthesis of various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. researchgate.net Some of these synthesized compounds have demonstrated significant antibacterial activity against both Escherichia coli and Staphylococcus aureus, as well as notable antioxidant properties. researchgate.net

The broader class of acetamide derivatives has been extensively explored for various therapeutic applications. Studies have reported their potential as:

Butyrylcholinesterase (BChE) inhibitors for the management of Alzheimer's disease. nih.gov

Analgesic and anti-inflammatory agents . google.com

Antimicrobial and antifungal agents .

While direct studies on this compound are still expanding, the successful development of therapeutic agents from structurally similar compounds underscores its potential as a valuable building block in medicinal chemistry.

Materials Science Applications (e.g., polymers, coatings)

The application of this compound in materials science, particularly in the synthesis of polymers and coatings, is a field that remains largely unexplored. However, the chemical structure of the compound suggests potential for its use as a monomer or a modifying agent in polymer chemistry. The presence of the acetyl and amide functional groups could allow for its incorporation into polymer chains through various polymerization techniques.

For instance, acetamide derivatives have been investigated for their role in the synthesis of polymer-bound compounds. nih.gov While direct evidence for the use of this compound in this context is not yet available, the principles of solid-phase organic synthesis could potentially be applied to immobilize this compound on a polymer support, facilitating the generation of libraries of novel materials with tailored properties.

Further research is warranted to investigate the potential of this compound and its derivatives in the development of new polymers, resins, and coatings with unique thermal, mechanical, or optical properties.

Emerging Research Areas

The future of this compound research is promising, with several key areas ripe for exploration.

Investigation of Novel Derivatives with Enhanced Bioactivity

A primary focus of future research will undoubtedly be the synthesis and biological evaluation of novel derivatives of this compound. By strategically modifying the core structure, researchers can aim to enhance specific biological activities or develop compounds with entirely new therapeutic applications.

For example, the synthesis of acetamidosulfonamide derivatives has been shown to yield compounds with significant antioxidant activities. researchgate.net This suggests that introducing a sulfonamide moiety to the this compound scaffold could lead to the discovery of potent new antioxidants. Similarly, the creation of N-phenylacetamide derivatives containing 4-arylthiazole moieties has resulted in compounds with promising antibacterial and nematicidal activities. nih.gov

The systematic exploration of structure-activity relationships (SAR) will be crucial in guiding the design of these new derivatives to optimize their potency and selectivity.

Exploration of Other Biological Targets and Pathways

While initial research has focused on areas like cancer and microbial infections, the diverse chemical nature of this compound derivatives suggests they may interact with a variety of biological targets. Future studies should aim to elucidate the mechanisms of action of existing bioactive derivatives and to identify new biological pathways that can be modulated by this class of compounds.

For instance, N-((4-acetylphenyl)carbamothioyl) pivalamide, a related compound, has been shown to exhibit inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and alpha-amylase, highlighting the potential for multi-target-directed ligands. nih.gov This opens up possibilities for developing treatments for complex diseases where multiple pathways are implicated.

High-throughput screening and molecular docking studies will be valuable tools in identifying new protein targets and predicting the binding affinities of novel this compound derivatives.

Development of Advanced Analytical Methods for Detection and Quantification

As the research and application of this compound and its derivatives expand, the need for sensitive and reliable analytical methods for their detection and quantification will become increasingly important.

Currently, High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of similar acetamide compounds. sielc.comsielc.com Reverse-phase HPLC methods with UV detection have been developed for the analysis of related compounds like Acetamide, N-[3-(ethylamino)-4-methylphenyl]- and Acetamide, N-(3-amino-4-methylphenyl)-, and these methods can be adapted for this compound. sielc.comsielc.com For enhanced sensitivity, especially at low concentrations, methods like Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed. psu.edu

Future work in this area could focus on the development of:

Validated HPLC-UV and LC-MS/MS methods for the precise quantification of this compound in various matrices, such as biological fluids or environmental samples.

Chiral separation methods to resolve enantiomers of any chiral derivatives that may be synthesized.

High-throughput analytical techniques to support the rapid screening of large libraries of novel derivatives.

The development of such methods will be crucial for pharmacokinetic studies, quality control of synthesized compounds, and monitoring their potential environmental fate.

Conclusion

Summary of Key Research Findings on N-(4-Acetyl-3-methylphenyl)acetamide

Research on this compound has primarily centered on its utility as a synthetic intermediate. The compound serves as a valuable building block for the creation of more complex molecules, particularly in the fields of pharmaceuticals and dye manufacturing. Its chemical structure, featuring both an acetyl and an acetamido group on a substituted phenyl ring, provides multiple reactive sites for further chemical modification.

Key findings indicate that this compound is typically synthesized through the acylation of the corresponding aniline (B41778) derivative. While specific, detailed studies on the optimization of its synthesis are not extensively published, general methods for N-acetylation are well-established in organic chemistry.

The true value of this compound lies in its role as a precursor. Research on various acetamide (B32628) derivatives has shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Although studies dedicated specifically to the biological profile of this compound are limited, its structural motifs are present in molecules that have been investigated for such activities. The presence of the acetyl group offers a handle for creating diverse derivatives, such as chalcones, which have been explored for their therapeutic potential.

Spectroscopic characterization, though not exhaustively detailed in publicly available literature for this specific compound, would follow standard principles for molecules of this class. Expected spectroscopic data would include characteristic signals in NMR, IR, and mass spectrometry that confirm its molecular structure.

Future Perspectives in Academic Research of the Compound

The future of academic research on this compound is likely to branch into several key areas. A primary focus will be the synthesis and biological evaluation of a broader range of its derivatives. Given the diverse pharmacological activities observed in other acetamide-containing compounds, there is significant potential for discovering novel therapeutic agents. ontosight.aiarchivepp.com

Future research could systematically explore the modification of both the acetyl and acetamido groups to generate a library of new compounds. These derivatives could then be screened for a variety of biological activities, including but not limited to:

Anticancer Activity: The acetamide scaffold is present in numerous anticancer agents. archivepp.com Derivatives of this compound could be designed to target specific pathways involved in cancer progression.

Antimicrobial Activity: With the rise of antibiotic resistance, the development of new antimicrobial agents is crucial. The structural features of this compound could be exploited to design novel antibacterial and antifungal compounds. ontosight.ai

Anti-inflammatory Activity: Chronic inflammation is implicated in a wide range of diseases. The synthesis of derivatives with anti-inflammatory properties represents a promising avenue for research. archivepp.com

Furthermore, there is an opportunity for more fundamental research into the chemical properties and reactivity of this compound itself. Detailed studies on its synthesis optimization, reaction kinetics, and the exploration of its utility in novel synthetic methodologies would be valuable contributions to the field of organic chemistry. The development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives is another area ripe for investigation. arabjchem.org

In essence, while current research on this compound is somewhat limited, its potential as a versatile scaffold for the development of new functional molecules, particularly in medicinal chemistry, suggests a promising future for its investigation.

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| Melting Point | 131 - 133 °C |

| Boiling Point | 385 °C |

| Density | 1.122 g/cm³ |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Acetyl-3-methylphenyl)acetamide, and how can purity be validated?

- Methodology : Synthesis typically involves acetylation of 3-methyl-4-aminophenylacetophenone using acetic anhydride under reflux with catalytic acid (e.g., H₂SO₄). Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Structural confirmation requires - and -NMR to verify acetyl and methyl group integration, alongside FT-IR for carbonyl (C=O) stretching bands (~1650–1700 cm) .

Q. Which spectroscopic techniques are critical for characterizing N-(4-Acetyl-3-methylphenyl)acetamide?

- Methodology :

- NMR : Assign aromatic protons (6.5–8.0 ppm) and methyl/acetyl groups (2.0–2.5 ppm) in -NMR. -NMR should resolve carbonyl carbons (~168–170 ppm) and quaternary aromatic carbons.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragmentation patterns.

- X-ray Crystallography : For absolute configuration, use SHELX-97 (single-crystal refinement) and ORTEP-III (thermal ellipsoid visualization) .

Q. How can aqueous solubility be experimentally determined, and what factors influence it?

- Methodology : Perform shake-flask method with UV-Vis quantification ( ~250–260 nm for acetamides). Compare results with predictive models (e.g., Yalkowsky’s solubility equation). Note discrepancies due to crystal packing (e.g., polymorphic forms) or substituent effects (e.g., methoxy vs. acetyl groups) .

Advanced Research Questions

Q. How can crystallographic disorder in N-(4-Acetyl-3-methylphenyl)acetamide be resolved during structure refinement?

- Methodology : Use SHELXL’s PART command to model disordered regions (e.g., rotating methyl groups). Apply restraints (DFIX, SIMU) to maintain geometric rationality. Validate with R (<5%) and wR (<15%) metrics. For twinned crystals, employ TWIN/BASF commands in SHELX .

Q. What strategies address contradictions in solubility data between experimental and computational predictions?

- Methodology : Re-evaluate experimental conditions (pH, temperature) and computational parameters (e.g., COSMO-RS solvent descriptors). Cross-validate with differential scanning calorimetry (DSC) to detect polymorphic transitions. Refer to databases like Handbook of Aqueous Solubility Data for benchmark values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.